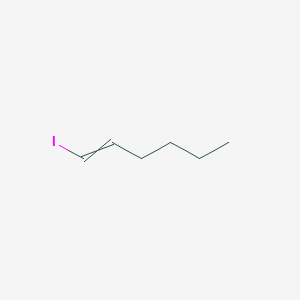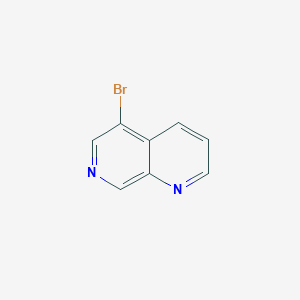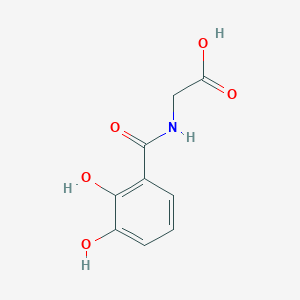
4-Nitrophenyl methacrylate
Overview
Description
4-Nitrophenyl methacrylate is an organic compound that belongs to the class of aromatic methacrylates It is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to a methacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methacrylate is typically synthesized through the esterification reaction between 4-nitrophenol and methacryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers with other monomers such as methyl methacrylate and styrene.
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobis isobutyronitrile (AIBN) are commonly used in the presence of solvents like dimethyl formamide (DMF) at temperatures around 70°C.
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate nucleophilic substitution.
Major Products:
Scientific Research Applications
4-Nitrophenyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: It is used to synthesize polymers with specific properties, such as enhanced thermal stability and photoluminescence.
Material Science: The compound is employed in the development of electro-active polymers and photoresists for microelectronics.
Biomedicine: Its derivatives are explored for use in drug delivery systems and as components in biomedical devices.
Industrial Applications: It finds applications in the leather industry as adhesives and in the manufacture of garment leathers.
Mechanism of Action
The mechanism of action of 4-nitrophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, which influences the reactivity of the compound in nucleophilic substitution reactions. In polymerization, the methacrylate moiety participates in free radical mechanisms, leading to the formation of polymers with desired properties .
Comparison with Similar Compounds
Phenyl Methacrylate: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenyl Acrylate: Similar structure but with an acrylate moiety instead of methacrylate, leading to different polymerization behavior.
Uniqueness: 4-Nitrophenyl methacrylate is unique due to the presence of both the nitro group and the methacrylate moiety, which confer distinct reactivity and properties. Its ability to form polymers with enhanced thermal stability and photoluminescence makes it valuable in various advanced material applications .
Properties
IUPAC Name |
(4-nitrophenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACSMDAZDYUKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20316276 | |
| Record name | 4-NITROPHENYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16522-41-1 | |
| Record name | NSC301496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROPHENYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)








![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

